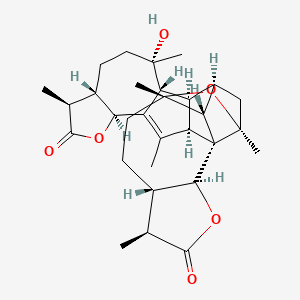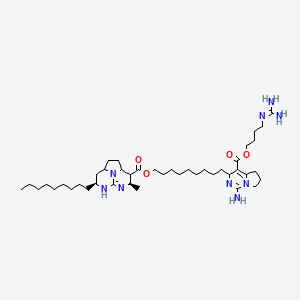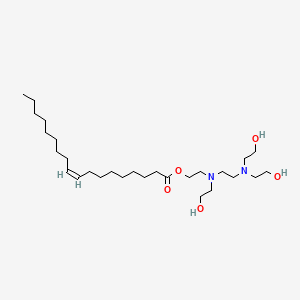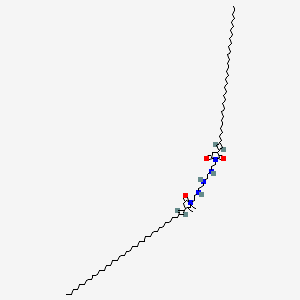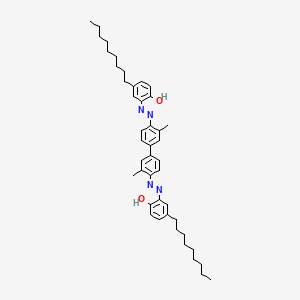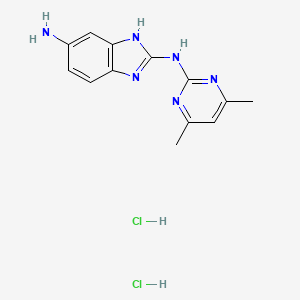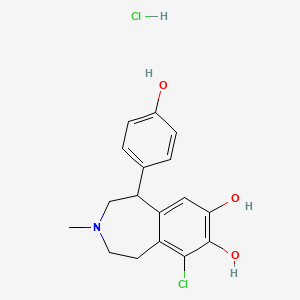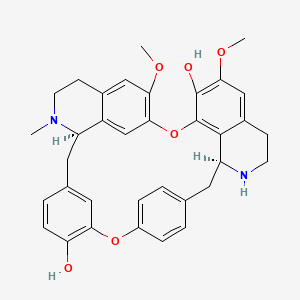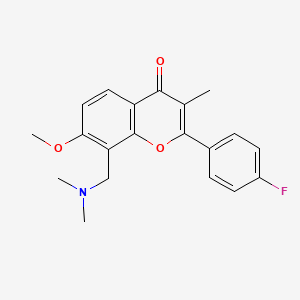
Flavone, 8-((dimethylamino)methyl)-4'-fluoro-7-methoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This particular compound is of interest due to its unique structural modifications, which may impart distinct biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives typically involves the cyclization of chalcones. One common method is the Baker-Venkataraman rearrangement, which involves the reaction of o-hydroxyacetophenones with aromatic aldehydes to form chalcones, followed by cyclization to yield flavones . For the specific synthesis of Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl-, the following steps can be employed:
Formation of Chalcone Intermediate: The reaction of 2-hydroxy-4’-fluoro-7-methoxy-3-methylacetophenone with 4-(dimethylaminomethyl)benzaldehyde in the presence of a base such as potassium hydroxide.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the flavone structure.
Industrial Production Methods
Industrial production of flavone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Flavone derivatives can undergo oxidation reactions, often leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert flavones to flavanones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce flavanones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a component in various industrial applications.
Wirkmechanismus
The mechanism of action of flavone derivatives often involves interaction with multiple molecular targets and pathways. For instance, they can inhibit enzymes involved in oxidative stress, modulate signaling pathways related to inflammation, and induce apoptosis in cancer cells. The specific molecular targets and pathways for Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- may include:
Inhibition of kinases: Affecting cell signaling pathways.
Modulation of transcription factors: Influencing gene expression.
Induction of oxidative stress: Leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- can be compared with other flavone derivatives such as:
Baicalein: Known for its anti-inflammatory and anticancer properties.
Luteolin: Exhibits strong antioxidant and anti-inflammatory activities.
Apigenin: Recognized for its potential anticancer effects.
The unique structural modifications in Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- may impart distinct biological activities, making it a valuable compound for further research .
Eigenschaften
CAS-Nummer |
86073-55-4 |
|---|---|
Molekularformel |
C20H20FNO3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
8-[(dimethylamino)methyl]-2-(4-fluorophenyl)-7-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C20H20FNO3/c1-12-18(23)15-9-10-17(24-4)16(11-22(2)3)20(15)25-19(12)13-5-7-14(21)8-6-13/h5-10H,11H2,1-4H3 |
InChI-Schlüssel |
OKHBMCHTIXFPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)


